
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of four methyl groups attached to the naphthalene ring system, specifically at the 4, 4, 6, and 8 positions. The compound is a dihydro derivative of naphthalene, indicating that it has two additional hydrogen atoms compared to naphthalene, making it partially saturated. This structural modification imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. The process typically includes the following steps:
Starting Material: Naphthalene or a substituted naphthalene derivative.
Alkylation: The introduction of methyl groups at specific positions on the naphthalene ring. This can be achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrogenation: The reduction of the naphthalene ring to introduce additional hydrogen atoms, resulting in the dihydro derivative. This step can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction can lead to the formation of fully saturated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring. Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, lacking the methyl groups and dihydro modification.
Tetramethylnaphthalene: Similar structure but without the dihydro modification.
Dihydronaphthalene: Lacks the methyl groups but has the dihydro modification.
Uniqueness
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene is unique due to the combination of methyl groups and the dihydro modification. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51116-71-3 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-8-11(2)12-6-5-7-14(3,4)13(12)9-10/h8-9H,5-7H2,1-4H3 |
InChI Key |
MRKWHKGMTKIEID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC(C2=C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
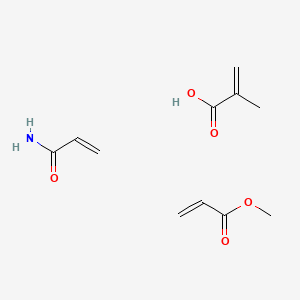
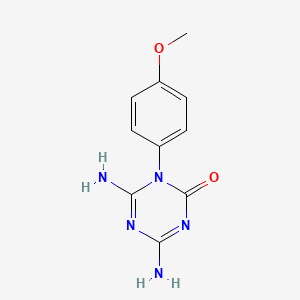
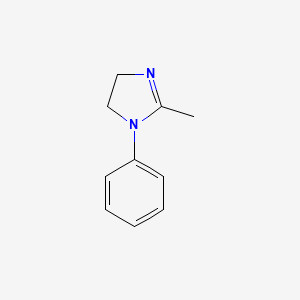
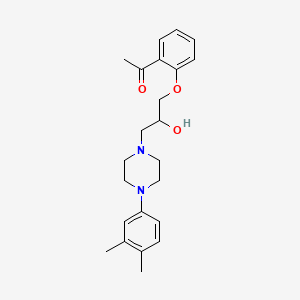
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
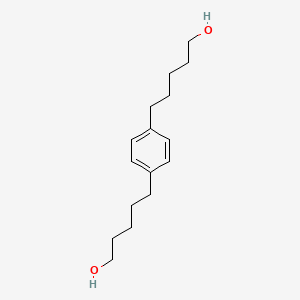



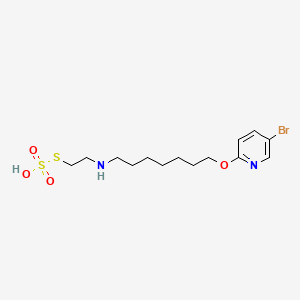
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)


